REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:12]N1C(=O)CCC1=O>CN(C)C=O>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]
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Name
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|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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NC1=C(C(=O)O)C=CC=C1C
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Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
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ClN1C(CCC1=O)=O
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The heat was removed
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Type
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TEMPERATURE
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Details
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the reaction was cooled to room temperature
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Type
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ADDITION
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Details
|
The reaction mixture was then slowly poured into ice-water (250 mL)
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Type
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CUSTOM
|
Details
|
to precipitate a white solid
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Type
|
FILTRATION
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Details
|
The solid was filtered
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Type
|
WASH
|
Details
|
washed four times with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The ethyl acetate solution was dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
WASH
|
Details
|
the residual solid was washed with ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |